molecular formula C17H18N6O2S B2558738 1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one CAS No. 2034571-05-4

1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one

Cat. No.: B2558738
CAS No.: 2034571-05-4
M. Wt: 370.43
InChI Key: FVGZJAHQDRKMHP-UHFFFAOYSA-N
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Description

1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Antioxidant Activities

Research indicates that compounds with thiophene and pyrimidine moieties, similar in structure to the specified chemical, have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. For instance, a study demonstrated the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from chalcones, which exhibited potent anti-inflammatory activities both in vitro and in vivo. They also showed promising antioxidant activities against various oxidative stress markers (Shehab, Abdellattif, & Mouneir, 2018).

Anticancer Agents

Another area of application is the development of anticancer agents. 1,2,4-oxadiazole derivatives, which are structurally related to the specified compound, have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds have shown good activity against several cancer cell lines, including breast and colorectal cancers. A specific compound was found to induce apoptosis in T47D cells, leading to cell cycle arrest in the G(1) phase (Zhang et al., 2005).

Antimicrobial Activity

Compounds incorporating the 1,2,4-oxadiazole moiety have been synthesized and assessed for antimicrobial activity, with some demonstrating moderate to outstanding antimicrobial effects against a range of bacteria and fungi. This suggests their potential use as lead compounds for further investigation in antimicrobial drug development (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Synthesis of Heterocyclic Compounds

The specified compound falls within a broader category of heterocyclic compounds that are of significant interest due to their diverse biological activities. Research in this area focuses on the synthesis of new derivatives with potential biological applications, including as antitubercular agents. Studies have employed various synthetic strategies to produce novel compounds that are then evaluated for their biological activity, providing a foundation for the development of new therapeutic agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. Researchers must explore how these factors affect 1-(3-((5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one in various contexts.

Properties

IUPAC Name

1-[3-[[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-14-3-1-6-23(14)7-2-5-19-16-13(9-18-11-20-16)17-21-15(22-25-17)12-4-8-26-10-12/h4,8-11H,1-3,5-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGZJAHQDRKMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.